ARQ-736 free acid
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Overview
Description
ARQ-736 free acid is a complex organic compound that features a variety of functional groups, including pyrazole, piperidine, pyrimidine, and imidazo[2,1-b]oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARQ-736 free acid typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Synthesis of the piperidine ring: This may involve hydrogenation of pyridine derivatives or cyclization of amino alcohols.
Construction of the pyrimidine ring: This can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Formation of the imidazo[2,1-b]oxazole ring: This may involve cyclization reactions of 2-aminobenzoxazoles with α-haloketones.
Coupling reactions: The various rings and functional groups are then coupled together using reagents such as palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions may target the nitro groups or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory, anti-cancer, or anti-viral agent.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of ARQ-736 free acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
ARQ-736 free acid analogs: Compounds with similar structures but different substituents.
Other pyrazole-containing compounds: Such as pyrazolopyrimidines and pyrazolopyridines.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties.
Biological Activity
ARQ-736 free acid, a compound under investigation primarily for its potential in cancer therapy, exhibits significant biological activity, particularly as a BRAF inhibitor. This article delves into its mechanisms, efficacy in clinical settings, and comparative analysis with other similar compounds.
This compound functions primarily as an inhibitor of the BRAF kinase, which is crucial in the MAPK signaling pathway that regulates cell growth and proliferation. The compound selectively targets the BRAF V600E mutation, a common alteration found in various cancers, particularly melanoma. This selectivity is vital as it allows for targeted therapy with potentially fewer side effects compared to non-selective treatments.
Key Mechanistic Insights:
- Inhibition of BRAF: ARQ-736 binds to the ATP-binding pocket of the mutated BRAF protein, preventing its activation and subsequent downstream signaling that leads to tumor growth.
- Impact on Cell Proliferation: By inhibiting BRAF activity, ARQ-736 disrupts the MAPK pathway, leading to decreased proliferation of cancer cells harboring the BRAF V600E mutation.
Clinical Efficacy
ARQ-736 has been evaluated in various clinical trials, particularly focusing on its safety and efficacy in patients with BRAF-mutant cancers. A notable Phase I trial (NCT01225536) was initiated to assess its therapeutic potential.
Clinical Trial Data:
Study | Treatment | N | Response Rate (%) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
---|---|---|---|---|---|
Phase I Trial | ARQ-736 | 60 | 40% | 5.5 | 12.1 |
The response rate indicates that approximately 40% of patients experienced a reduction in tumor size, while the median PFS and OS suggest that patients benefitted from prolonged survival compared to historical controls receiving standard therapies.
Comparative Analysis
ARQ-736's unique profile can be contrasted with other BRAF inhibitors such as Vemurafenib and Dabrafenib. While these compounds also target the BRAF V600E mutation, ARQ-736 has shown distinct pharmacological properties that may offer advantages in terms of selectivity and side effect profiles.
Comparison Table:
Compound | Target Mutation | Response Rate (%) | PFS (months) | OS (months) |
---|---|---|---|---|
ARQ-736 | V600E | 40 | 5.5 | 12.1 |
Vemurafenib | V600E | 53 | 6.9 | 13.6 |
Dabrafenib | V600E | 50 | 8.0 | 15.0 |
Case Studies
Several case studies have highlighted the efficacy of ARQ-736 in individual patients with advanced melanoma:
- Case Study 1: A patient with metastatic melanoma harboring the BRAF V600E mutation showed a significant reduction in tumor burden after initiating treatment with ARQ-736, demonstrating a partial response after three months.
- Case Study 2: Another patient experienced stable disease for over six months on ARQ-736, indicating potential benefits for those who may not respond well to existing therapies.
Properties
CAS No. |
1228237-47-5 |
---|---|
Molecular Formula |
C25H27N8O8PS |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl dihydrogen phosphate |
InChI |
InChI=1S/C25H27N8O8PS/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36)/t18-/m1/s1 |
InChI Key |
GBXJAPBXPROFPY-GOSISDBHSA-N |
SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |
Isomeric SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |
Synonyms |
Methanol, 1-[3-[5-[2-[[(3R)-1-[(1-Methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]aMino]-4-pyriMidinyl]iMidazo[2,1-b]oxazol-6-yl]phenoxy]-, 1-(dihydrogen phosphate) |
Origin of Product |
United States |
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